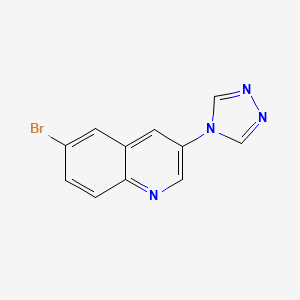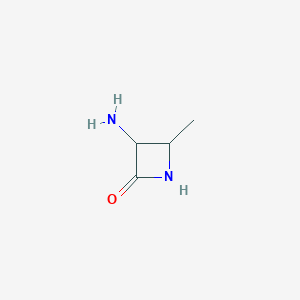![molecular formula C5H8Cl2O2 B13888536 [(1R)-1-chloro-2-methylpropyl] carbonochloridate](/img/structure/B13888536.png)
[(1R)-1-chloro-2-methylpropyl] carbonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R)-1-chloro-2-methylpropyl] carbonochloridate is an organic compound with a unique structure that includes a chloro group and a carbonochloridate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-1-chloro-2-methylpropyl] carbonochloridate typically involves the reaction of (1R)-1-chloro-2-methylpropanol with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
[ \text{(1R)-1-chloro-2-methylpropanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
[(1R)-1-chloro-2-methylpropyl] carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form (1R)-1-chloro-2-methylpropanol and carbon dioxide.
Reduction: Reduction reactions can convert the carbonochloridate group to a corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine.
Hydrolysis: Conducted under acidic or basic conditions.
Reduction: Utilizes reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Reactions: Yield substituted derivatives such as (1R)-1-amino-2-methylpropyl carbonochloridate.
Hydrolysis: Produces (1R)-1-chloro-2-methylpropanol and carbon dioxide.
Reduction: Results in (1R)-1-chloro-2-methylpropanol.
Applications De Recherche Scientifique
[(1R)-1-chloro-2-methylpropyl] carbonochloridate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(1R)-1-chloro-2-methylpropyl] carbonochloridate involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved.
Comparaison Avec Des Composés Similaires
[(1R)-1-chloro-2-methylpropyl] carbonochloridate can be compared with other carbonochloridates and chloroalkanes:
1,1,1-Trichloroethane: A chloroalkane with similar reactivity but different applications.
[(1R)-1-chloro-2-methylpropyl] carbonate: A related compound with a carbonate group instead of a carbonochloridate group.
Propriétés
Formule moléculaire |
C5H8Cl2O2 |
|---|---|
Poids moléculaire |
171.02 g/mol |
Nom IUPAC |
[(1R)-1-chloro-2-methylpropyl] carbonochloridate |
InChI |
InChI=1S/C5H8Cl2O2/c1-3(2)4(6)9-5(7)8/h3-4H,1-2H3/t4-/m0/s1 |
Clé InChI |
BOGLZTPABVHWDD-BYPYZUCNSA-N |
SMILES isomérique |
CC(C)[C@H](OC(=O)Cl)Cl |
SMILES canonique |
CC(C)C(OC(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


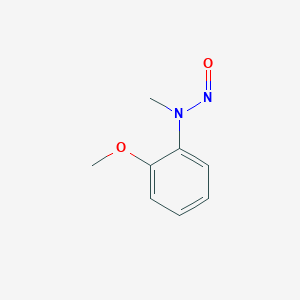
![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B13888460.png)
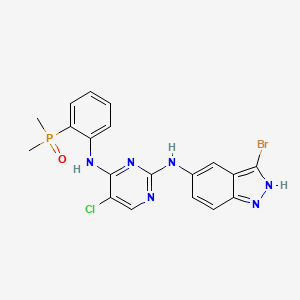
![N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine](/img/structure/B13888466.png)
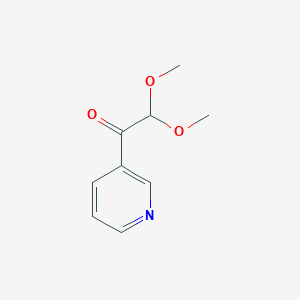
![1-[[2-(Azetidin-1-yl)-4-chlorophenyl]methyl]piperazine](/img/structure/B13888486.png)
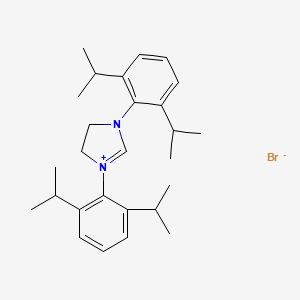
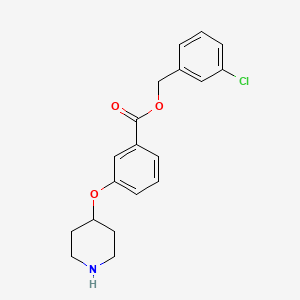
![2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B13888509.png)
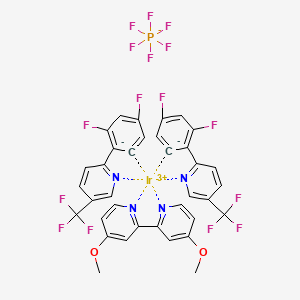
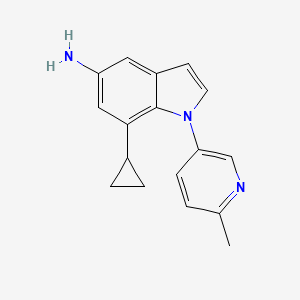
![1-Bromo-3-(oxolan-3-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13888524.png)
